

# Application Note: 5-Methyl-2-nitrobenzene-1,3-diol in Advanced Material Science

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## Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzene-1,3-diol

CAS No.: 16533-36-1

Cat. No.: B091431

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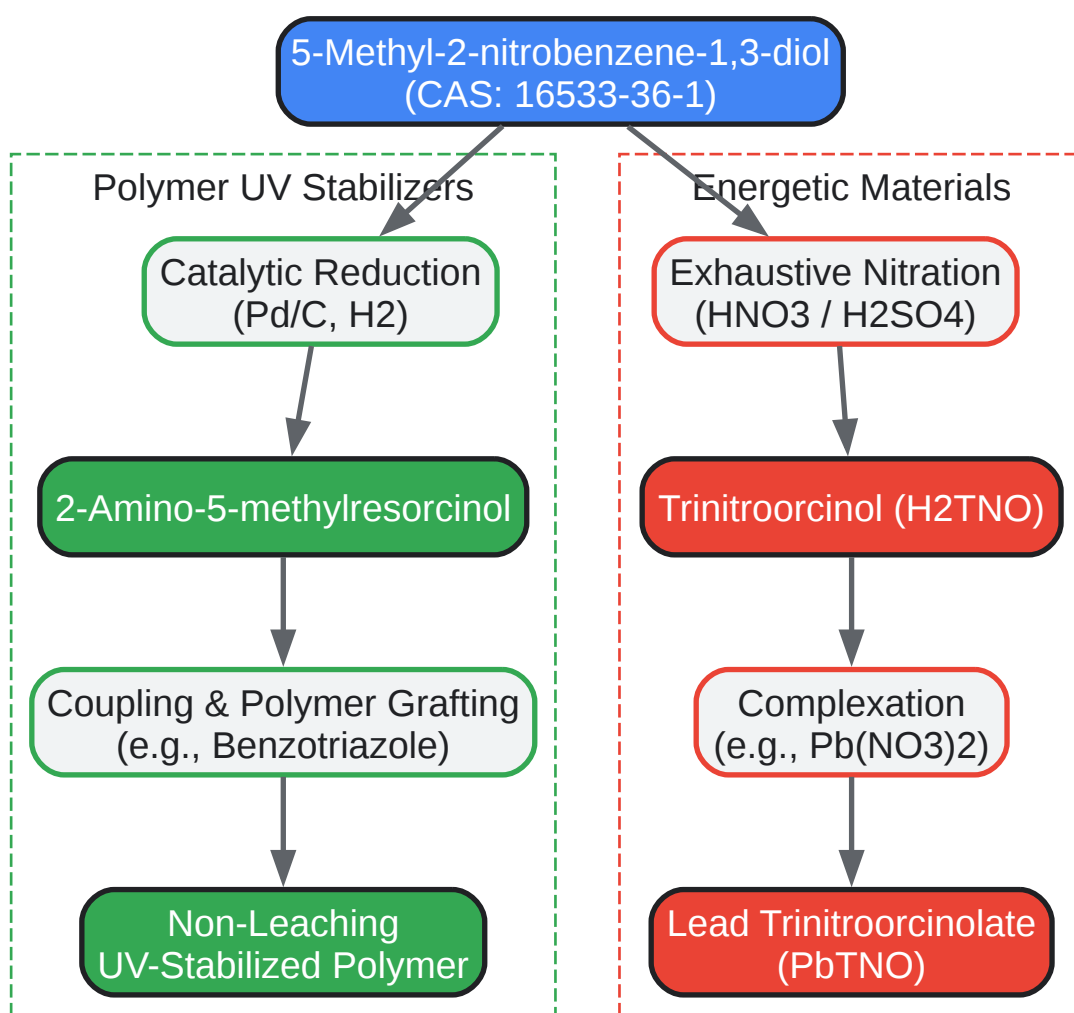
## Executive Summary

**5-Methyl-2-nitrobenzene-1,3-diol** (CAS: 16533-36-1), also known as 3,5-dihydroxy-4-nitrotoluene or 2-nitro-5-methylresorcinol, is a highly versatile aromatic intermediate<sup>[1]</sup>. Characterized by a central benzene ring substituted with two hydroxyl groups, a nitro group, and a methyl group, its unique steric and electronic profile makes it a critical precursor in two highly divergent material science fields: the synthesis of non-leaching polymer-bound UV stabilizers and the development of ultra-sensitive energetic coordination compounds (ECCs). This application note details the mechanistic rationale, quantitative properties, and self-validating protocols for utilizing this compound in advanced material workflows.

## Physicochemical Profile

- Chemical Name: **5-Methyl-2-nitrobenzene-1,3-diol**
- CAS Number: 16533-36-1
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>NO<sub>4</sub>

- Molecular Weight: 169.13 g/mol
- Melting Point: 126-127 °C[1]
- Structural Causality: The presence of the methyl group para to the nitro group provides critical steric hindrance and alters the electron density of the aromatic ring. In polymer applications, this bulk prevents tight crystalline interchain packing. In energetic materials, it disrupts the crystal lattice of metal salts, drastically lowering the activation energy required for detonation[2].



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*Divergent workflows of 5-Methyl-2-nitrobenzene-1,3-diol in material science.*

## Application 1: Synthesis of Polymer-Bound UV Stabilizers

Mechanistic Insight: A major challenge in polymer science is the migration and leaching of UV stabilizers (like benzotriazoles) from the polymer matrix over time, leading to premature photo-degradation. By catalytically reducing **5-Methyl-2-nitrobenzene-1,3-diol**, researchers obtain 2-amino-5-methylresorcinol. The newly formed free amino group acts as a reactive anchor. It can be coupled with chlorotriazinyl derivatives of hydroxyarylbenzotriazoles to form a hybrid monomer[3].

This monomer contains both a potent UV-absorbing chromophore and reactive hydroxyl groups. These hydroxyls can be chemically esterified or cross-linked directly into polymer backbones (e.g., cellulose, polyurethanes, or polyesters)[3]. The methyl group from the original precursor provides necessary steric bulk that prevents tight crystalline packing, ensuring the stabilizer remains amorphous and well-dispersed within the polymer matrix.

## Application 2: Energetic Coordination Compounds (ECCs)

Mechanistic Insight: In the field of energetic materials, **5-Methyl-2-nitrobenzene-1,3-diol** serves as the direct precursor to 5-methyl-2,4,6-trinitrobenzene-1,3-diol (trinitroresorcinol, H2TNO) [2]. Through exhaustive mixed-acid nitration, the remaining ortho positions are nitrated. H2TNO is a close structural analog to styphnic acid (trinitroresorcinol) but features an additional methyl group.

When H2TNO is complexed with heavy metals like lead(II), it forms Lead Trinitroresorcinolate (PbTNO). The methyl group slightly disrupts the crystal lattice compared to standard lead styphnate, lowering the activation energy for initiation. Consequently, PbTNO exhibits extreme sensitivity to friction (< 0.1 N) and spark discharge, classifying it as a highly potent primary explosive suitable for specialized detonators and electric fuseheads[2][4].

## Quantitative Data Summary

Table 1: Comparative Energetic Properties of Nitroaromatic Salts

Property	Lead Trinitroresorcinolate (PbTNO)	Lead Styphnate (LS)	Trinitroresorcinol (H2TNO)
Impact Sensitivity (J)	< 1 J[2]	~1.5 J	> 10 J
Friction Sensitivity (N)	< 0.1 N[2]	0.45 N[2]	> 353 N
Spark Discharge (mJ)	0.54 mJ[4]	~0.5 mJ	N/A

| Role | Primary Explosive | Primary Explosive | Precursor / Secondary |

## Experimental Protocols

### Protocol A: Synthesis of Polymer-Bound UV Stabilizer Precursor

This protocol utilizes catalytic hydrogenation to prepare the reactive anchor.

- **Dissolution:** Dissolve 10 g of **5-Methyl-2-nitrobenzene-1,3-diol** (yellowish powder) in 100 mL of anhydrous ethanol.
- **Catalyst Addition:** Add 1.0 g of 10% Pd/C catalyst under an inert argon atmosphere to prevent premature ignition of the catalyst.
- **Reduction:** Purge the reaction vessel with H<sub>2</sub> gas and stir vigorously at room temperature.
  - **Self-Validation:** The reaction is complete when hydrogen uptake ceases and the solution transitions from yellow to colorless, indicating the complete reduction of the nitro group to an amine.
- **Filtration:** Filter the catalyst through a Celite pad under argon.
- **Coupling:** React the resulting 2-amino-5-methylresorcinol filtrate with a chlorotriazinyl benzotriazole derivative at 90°C under alkaline conditions (pH ~9)[3].
  - **Self-Validation:** Monitor via TLC (Hexane:EtOAc) until the primary amine spot disappears.

- Isolation: Precipitate the functionalized UV-stabilizer monomer in cold water and recrystallize from ethanol.

## Protocol B: Synthesis of Trinitroorcinol (H2TNO) and Lead Trinitroorcinate (PbTNO)

CAUTION: PbTNO is a primary explosive. Handle only in micro-quantities behind a blast shield using grounded, anti-static equipment.



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*Experimental workflow for synthesizing the primary explosive PbTNO.*

- Acidic Dissolution: Dissolve 5.0 g of **5-Methyl-2-nitrobenzene-1,3-diol** in 25 mL of concentrated H<sub>2</sub>SO<sub>4</sub> (98%) in a round-bottom flask.
- Temperature Control: Cool the flask in an ice-water bath to < 5°C.
- Nitration: Slowly add 15 mL of fuming HNO<sub>3</sub> dropwise, strictly maintaining the internal temperature below 20°C.
  - Causality: Exceeding 20°C risks oxidative cleavage of the aromatic ring and thermal runaway.
- Maturation: Remove the ice bath and stir at ambient temperature for 2 hours.
- Precipitation: Pour the mixture over 200 g of crushed ice.
  - Self-Validation: A pale-yellow precipitate of Trinitroorcinol (H2TNO) will immediately form<sup>[2]</sup>.
- Neutralization: Filter, wash with cold distilled water until the filtrate is pH neutral. Suspend the wet H2TNO in 50 mL of water and add 0.1 M NaOH dropwise until a clear, deep-red solution of sodium trinitroorcinate forms (pH ~7).

- Complexation: Add a stoichiometric amount of 0.1 M aqueous  $\text{Pb}(\text{NO}_3)_2$  dropwise.
  - Self-Validation: Heavy, dense crystals of Lead Trinitroorcinolate ( $\text{PbTNO}$ ) will precipitate immediately. Keep the product wet with at least 20% water by weight during storage.

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## Sources

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